In-Class Inhibitory Potency Against p38α MAP Kinase
The core 1-phenyl-5-pyrazolyl urea pharmacophore demonstrates potent inhibition of p38α kinase. In the foundational study defining this class, the optimized lead compound 7, a 1-phenyl-5-pyrazolyl urea derivative, exhibited an IC50 of 13 nM against p38α [1]. This establishes the strong intrinsic inhibitory potential of the scaffold from which 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is derived. While direct IC50 data for this specific compound is not publicly available, its structural classification places it within a series where nanomolar potency is achievable through optimized substitution.
| Evidence Dimension | p38α kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly available; belongs to the 1-phenyl-5-pyrazolyl urea class. |
| Comparator Or Baseline | Compound 7 (a 1-phenyl-5-pyrazolyl urea): IC50 = 13 nM [1] |
| Quantified Difference | Not quantifiable; data gap for target compound. |
| Conditions | p38α kinase assay. See conditions in Bioorg. Med. Chem. Lett. 2000, 10, 2047. |
Why This Matters
This data establishes the scaffold's potential for high potency, a critical benchmark for researchers selecting a chemical starting point for kinase inhibitor development.
- [1] Dumas, J., et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. View Source
